Methyl 6-chloro-2-morpholinopyrimidine-4-carboxylate
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Overview
Description
Methyl 6-chloro-2-morpholinopyrimidine-4-carboxylate is a chemical compound with the molecular formula C10H12ClN3O3 and a molecular weight of 257.67 g/mol . This compound is part of the pyrimidine family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
The synthesis of Methyl 6-chloro-2-morpholinopyrimidine-4-carboxylate typically involves the reaction of methyl 2,4-dichloropyrimidine-6-carboxylate with morpholine. The reaction is carried out in dichloromethane at -78°C under a nitrogen purge, and the resulting solution is allowed to warm up to room temperature . This method ensures high purity and yield of the desired product.
Chemical Reactions Analysis
Methyl 6-chloro-2-morpholinopyrimidine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions: Typical reagents include dichloromethane and morpholine, with reactions often carried out under nitrogen atmosphere to prevent unwanted side reactions.
Scientific Research Applications
Methyl 6-chloro-2-morpholinopyrimidine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The exact mechanism of action of Methyl 6-chloro-2-morpholinopyrimidine-4-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound’s structure suggests it may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Methyl 6-chloro-2-morpholinopyrimidine-4-carboxylate can be compared with other pyrimidine derivatives such as:
Methyl 2-chloro-6-methylpyrimidine-4-carboxylate: Similar in structure but with different substituents, leading to varied chemical and biological properties.
Methyl 2-chloro-6-methylpyridine-4-carboxylate: Another related compound with distinct applications and reactivity.
Properties
Molecular Formula |
C10H12ClN3O3 |
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Molecular Weight |
257.67 g/mol |
IUPAC Name |
methyl 6-chloro-2-morpholin-4-ylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C10H12ClN3O3/c1-16-9(15)7-6-8(11)13-10(12-7)14-2-4-17-5-3-14/h6H,2-5H2,1H3 |
InChI Key |
OFRFEWZFJKXDAY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC(=N1)N2CCOCC2)Cl |
Origin of Product |
United States |
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